molecular formula C7H8N4O2S B2918323 4-Azidomethyl-benzenesulfonamide CAS No. 864528-35-8

4-Azidomethyl-benzenesulfonamide

Cat. No.: B2918323
CAS No.: 864528-35-8
M. Wt: 212.23
InChI Key: VIAJRIXODOQXIC-UHFFFAOYSA-N
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Description

4-Azidomethyl-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The azido group in this compound adds a unique reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Safety and Hazards

While the specific safety and hazards of 4-Azidomethyl-benzenesulfonamide are not detailed in the search results, benzenesulfonamides can be harmful if swallowed and can cause severe skin burns and eye damage . They are also harmful to aquatic life .

Mechanism of Action

Target of Action

The primary target of 4-Azidomethyl-benzenesulfonamide is Carbonic Anhydrase II (CA II) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

This compound interacts with its target, Carbonic Anhydrase II, by inhibiting its activity

Biochemical Pathways

The inhibition of Carbonic Anhydrase II by this compound affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs . By inhibiting Carbonic Anhydrase II, this compound can disrupt these processes, potentially leading to a variety of physiological effects.

Pharmacokinetics

Based on the properties of similar compounds, it is likely that it is absorbed, distributed, metabolized, and excreted by the body in a manner similar to other sulfonamide drugs .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Carbonic Anhydrase II. This can lead to changes in pH regulation and fluid balance in various tissues and organs . In addition, it has been suggested that this compound and similar compounds may have antiproliferative effects, potentially making them useful in the treatment of certain types of cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azidomethyl-benzenesulfonamide typically involves the introduction of the azido group to a benzenesulfonamide derivative. One common method is the nucleophilic substitution reaction where a halomethyl-benzenesulfonamide reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the azidation process. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.

Chemical Reactions Analysis

Types of Reactions

4-Azidomethyl-benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form new sulfonamide derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, DMF or DMSO, elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

Major Products Formed

    Substitution: Various sulfonamide derivatives.

    Cycloaddition: Triazole derivatives.

    Reduction: Aminomethyl-benzenesulfonamide.

Comparison with Similar Compounds

Similar Compounds

    4-Aminomethyl-benzenesulfonamide: Similar structure but with an amino group instead of an azido group.

    4-Methyl-benzenesulfonamide: Lacks the azido group, making it less reactive in certain chemical reactions.

    4-Nitromethyl-benzenesulfonamide: Contains a nitro group, which imparts different reactivity and biological activity.

Uniqueness

4-Azidomethyl-benzenesulfonamide is unique due to the presence of the azido group, which provides versatility in chemical synthesis and biological applications. The azido group enables bioorthogonal reactions, making the compound valuable in bioconjugation and material science .

Properties

IUPAC Name

4-(azidomethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-11-10-5-6-1-3-7(4-2-6)14(9,12)13/h1-4H,5H2,(H2,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAJRIXODOQXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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